molecular formula C11H7BrO2 B044796 6-Bromo-2-naphthoic acid CAS No. 5773-80-8

6-Bromo-2-naphthoic acid

Cat. No. B044796
CAS RN: 5773-80-8
M. Wt: 251.08 g/mol
InChI Key: NPMCAVBMOTZUPD-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthoic acid is a chemical compound that has attracted attention due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure and properties enable it to be a precursor or an intermediate in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 6-Bromo-2-naphthoic acid and related compounds involves several key steps, including bromination, methoxylation, and reactions utilizing palladium-catalyzed processes. A practical method involves ethynylation, regioselective addition, carbonylation, and alkaline hydrolysis to produce related compounds efficiently (Hiyama et al., 1990). Additionally, routes for synthesizing 6-amino-2-naphthoic acid have been described, highlighting the versatility of the compound's chemistry (Stapleton & White, 1952).

Molecular Structure Analysis

The structure and vibrational frequencies of 6-Bromo-2-naphthoic acid have been thoroughly studied using density functional theory (DFT). These analyses provide insights into the compound's molecular geometry and its electronic and vibrational properties, contributing to a better understanding of its reactivity and interactions with other molecules (Krishnakumar et al., 2008).

Chemical Reactions and Properties

6-Bromo-2-naphthoic acid participates in various chemical reactions, including coupling reactions and those leading to the synthesis of complex molecules. For instance, the Ullmann coupling reaction has been utilized to synthesize atropisomeric compounds, demonstrating the compound's potential in creating molecules with axial chirality (Miyano et al., 1984).

Physical Properties Analysis

Studies on the physical properties of 6-Bromo-2-naphthoic acid, such as phase transitions and crystalline structure, reveal the compound's characteristics under different conditions. The synthesis and examination of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) have shed light on its phase behavior and mechanical properties (Schwarz & Kricheldorf, 1991).

Chemical Properties Analysis

The chemical properties of 6-Bromo-2-naphthoic acid, including its reactivity and interaction with other compounds, are pivotal for its application in synthesis pathways. The study of its spectroscopic properties and deprotonation behavior in different solvents provides valuable information on its chemical behavior and potential applications (Ushakou & Wróblewski, 2019).

Scientific Research Applications

  • Synthesis of Brominated Compounds : The synthesis of 2-bromo-6-methoxynaphthalene, a compound related to 6-Bromo-2-naphthoic acid, has been demonstrated using environmentally benign methods, suggesting potential industrial applications (Xu & He, 2010).

  • Pharmaceutical Intermediates : A study on the synthesis of the naphthoic acid component of Neocarzinostatin Chromophore, which shares a structural similarity with 6-Bromo-2-naphthoic acid, indicates its relevance in pharmaceutical chemistry (Myers, Subramanian, & Hammond, 1996).

  • Dye Industry : Bromination of naphthoic acid derivatives, including compounds like 6-Bromo-2-naphthoic acid, is crucial for producing various shades and fastness properties in azoic dyes (Talavdekar & Venkataraman, 1950).

  • Liquid Crystal Materials : Derivatives of 6-hydroxy-2-naphthoic acid, related to 6-Bromo-2-naphthoic acid, have been used to develop new cholesteric liquid-crystal epoxy resins, hinting at applications in nematic elastomers and related fields (Espinosa, Cádiz, & Galià, 2001).

  • Chemical Synthesis Methodologies : Research on synthesizing various naphthoic acid derivatives, including 6-bromo-2-naphthoic acid, has led to the development of efficient methods for producing important intermediates like naproxen (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

  • Analytical Chemistry : 2-Hydroxy-3-naphthoic acid and its derivatives, similar in structure to 6-Bromo-2-naphthoic acid, have been used in the determination of metals like thorium and zirconium, offering potential applications in analytical chemistry (Datta, 1957).

  • Material Science : Studies on poly(6-hydroxy-2-naphthoic acid), a related compound, have explored its properties for applications in material science, such as the formation of whiskers with distinct chemical and physical characteristics (Schwarz & Kricheldorf, 1991).

  • Spectroscopic Studies : The vibrational frequencies and intensities of 6-bromo-2-naphthoic acid have been accurately predicted using density functional theory calculations, aiding in the understanding of their infrared and Raman spectra (Krishnakumar, Mathammal, & Muthunatesan, 2008).

Safety And Hazards

The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCAVBMOTZUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404154
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthoic acid

CAS RN

5773-80-8
Record name 6-Bromo-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5773-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium hypochlorite (62 ml, 5.25% in water (w/w), 3.6 g, 48.18 mmol) and sodium hydroxide (6.4 g, 160.6 mmol) in 50 ml of water was added a solution of 2-acetyl-6-bromonaphthalene (Compound L) 4 g, (16.06 mmol) in 50 ml of 1,4-dioxane. The yellow solution was heated to 70° C. in an oil bath for 2 hours, cooled to ambient temperature, and extracted with ethyl ether (2×50 ml). The aqueous layers were diluted with NaHSO3 solution (until KI indicator solution remained colorless) and then acidified (pH<2) with IN sulfuric acid to give a white precipitate. The mixture was extracted with ethyl ether, and the combined organic phase washed with saturated aqueous NaCl, dried (MgSO4) and concentrated to give 3.54 g (88%) of the title compound as a solid. 1H NMR (DMSO-d6): δ 8.63 (1H, br s), 8.32 (1H, d, J=2.0 Hz), 8.10 (1H, d, J=8.8 Hz), 8.00-8.05 (2H, m), 7.74 (1H, dd, J=2.0, 8.8 Hz).
Quantity
62 mL
Type
reactant
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Quantity
6.4 g
Type
reactant
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4 g
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50 mL
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50 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A solution of methyl 6-bromo-2-naphthoate (7.70 g, 29.0 mmol) in 2:1 THF:water (150 mL) was treated with lithium hydroxide hydrate (2.44 g, 58.1 mmol) followed by stirring at room temperature for 48 h. Concentrated under vacuum, diluted with water and cooled to 0° C. Acidified to pH3 with 4N HCl. Solids were collected by filtration, dissolved in toluene-EtOAc (ca. 2 L) and washed with brine. Dried over Na2SO4, filtered and concentrated under vacuum. Brown solid was triturated with ether, collected by filtration, and dried under vacuum to give the title compound as a nearly white solid (5.07 g, 70%).
Quantity
7.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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2.44 g
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reactant
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150 mL
Type
solvent
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Yield
70%

Synthesis routes and methods III

Procedure details

The title compound can be prepared by two procedures designated as procedure A and procedure B below. The starting material of formula II used in each of these procedures is prepared as follows: A sodium hypochlorite solution was prepared by introducing chlorine gas (11.2 g) into a solution of NaOH (15.3 g) in 200 ml of ice water. Solid (6-bromo-2-naphthalenyl)ethanone [9.5 g, 38.1 mmoles, prepared according to the procedure of R. B. Girdler et al., J. Chem. Soc. (C), 518 (1966)] was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (5 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 5.5 g (two crops) of 6-bromo-2-naphthalenecarboxylic acid; mp 288°-290° C.; NMR (CDCl3) δ 7.68 (2d, J=8 Hz, J2 =2 Hz, 1H), 7.97 (m, 2H), 8.05 (d, J=8 Hz, 1H), 8.25 (d, H), 8.58 (d, 1H), IR (CHCl3), 2800, 1680, 1625, 1567 cm-1 ; UVλmax (EtOH) 333 nm (ε1080), 323 (880), 317 (1020), 286 (9040), 237 (54,350).
[Compound]
Name
formula II
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0 (± 1) mol
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reactant
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11.2 g
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reactant
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Quantity
15.3 g
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[Compound]
Name
ice water
Quantity
200 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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[Compound]
Name
( C )
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthoic acid
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6-Bromo-2-naphthoic acid
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Reactant of Route 5
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6-Bromo-2-naphthoic acid
Reactant of Route 6
6-Bromo-2-naphthoic acid

Citations

For This Compound
65
Citations
V Krishnakumar, R Mathammal… - Spectrochimica Acta Part …, 2008 - Elsevier
… The solid phase mid FTIR and FT Raman spectra of 2-naphthoic acid (NA) and 6-bromo-2-naphthoic acid (BNA) have been recorded in the regions 4000–400 cm −1 and 3500–100 cm …
Number of citations: 34 www.sciencedirect.com
D Ushakou, T Wroblewski - Spectrochimica Acta Part A: Molecular and …, 2020 - Elsevier
… The present work studies the UV–Vis spectroscopic properties of 6-bromo-2-naphthoic acid (BNA) which structure is presented in Fig. 1. This bromo-containing acid could be used in …
Number of citations: 4 www.sciencedirect.com
A Milanese, E Gorincioi, M Rajabi, G Vistoli… - Bioorganic …, 2011 - Elsevier
… We started from 6-bromo-2-naphthoic acid (3a) that is not commercially available, but could be prepared at need by hydrolysis of the commercial methyl ester 3b. The phenyl naphthoic …
Number of citations: 19 www.sciencedirect.com
E Berliner, YW Chu, N Shieh - The Journal of Organic Chemistry, 1958 - ACS Publications
… Hypohalite oxidation of the above acid afforded 6-bromo2-naphthoic acid, which after two crystallizations from ethanol melted with decomposition at 279-286 (lit.11 280 dec.). The …
Number of citations: 3 pubs.acs.org
GB Patel, RR Mahire, DH More - Der Pharma Chemica, 2013 - researchgate.net
… of new benzimidazole derivatives have been prepared starting with synthesis of 2-(6-bromo-2-naphthyl)-1Hbenzimidazole by using ortho-phenyl diamine and 6-bromo-2-naphthoic acid…
Number of citations: 2 www.researchgate.net
W Adcock, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
The syntheses of 44 2-naphthoic acids substituted in the unhindered 4, 5, 6, 7, and 8-positions are described. The substituents are the nitro, cyano, fluoro, chloro, bromo, iodo, methyl, …
Number of citations: 38 www.publish.csiro.au
AG Harry, J Murphy, WE Butler, R Tiedt… - Journal of …, 2013 - Elsevier
… 6-(Ferrocenyl) ethynyl-2-naphthoic acid 1 was prepared by coupling ethynyl ferrocene to 6-bromo-2-naphthoic acid via the Sonogashira reaction [20]. The 1 H NMR spectrum showed …
Number of citations: 9 www.sciencedirect.com
LIU Ying, MA Xiao-hua, Y Xian-hua… - 信阳师范学院学报(自然 …, 2007 - journal.xynu.edu.cn
… Compound 5 was condensed to 6-bromo-2-naphthoic acid methyl ester(6) to produce 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate(7).Saponification of compound 7 methanol …
Number of citations: 0 journal.xynu.edu.cn
L Henneberger, KU Goss, S Endo - pstorage-acs-6854636.s3 …
Muscle proteins were isolated as described by Endo et al.[1] from chicken breast filet (purchased from a local organic grocery store). In short: the meat was homogenized with an …
S Chandra, H Saleem, N Sundaraganesan… - … Acta Part A: Molecular …, 2009 - Elsevier
… [1] reported the solid phase mid FT-IR and FT-Raman spectra of 2-naphthoic acid and 6-bromo-2-naphthoic acid and compared with theoretically calculated frequencies using density …
Number of citations: 53 www.sciencedirect.com

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